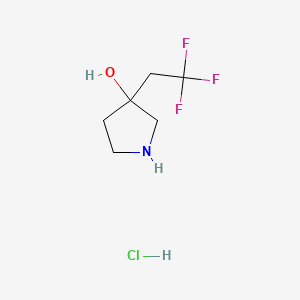
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is a chemical compound with the molecular formula C8H3BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms on the pyridine ring, and a propanedinitrile group attached to the 2-position of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile typically involves the reaction of 3-bromo-6-chloropyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with aromatic or aliphatic groups.
科学的研究の応用
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity for its targets . The propanedinitrile group can also play a role in the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but lacks the propanedinitrile group.
2-(3-Bromo-6-chloro-2-pyridinyl)acetonitrile: Similar but has an acetonitrile group instead of propanedinitrile.
Uniqueness
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the propanedinitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
特性
分子式 |
C8H3BrClN3 |
|---|---|
分子量 |
256.48 g/mol |
IUPAC名 |
2-(3-bromo-6-chloropyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-2-7(10)13-8(6)5(3-11)4-12/h1-2,5H |
InChIキー |
WHWIMWHCNOUCKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)







![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)

